molecular formula C17H21N3 B6445409 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640968-24-5

6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane

Cat. No.: B6445409
CAS No.: 2640968-24-5
M. Wt: 267.37 g/mol
InChI Key: ZSVYASREWSJTPC-UHFFFAOYSA-N
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Description

6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenyl-substituted aziridine and a pyrazole derivative can yield the desired spirocyclic compound. The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-phenyl-2-(2-pyrazol-1-ylethyl)-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-5-15(6-3-1)16-11-17(12-16)13-19(14-17)9-10-20-8-4-7-18-20/h1-8,16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVYASREWSJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)CCN3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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